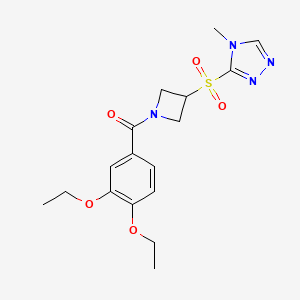
(3,4-diethoxyphenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a triazole ring, and multiple ether groups .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups . The 3D structure of similar compounds can often be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and triazole rings, as well as the ether groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ether groups could impact its solubility .Scientific Research Applications
Synthesis and Biological Potency
The compound (3,4-diethoxyphenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone, and its related structures, have been synthesized and studied for their biological and pharmacological potencies. These compounds, particularly those containing azetidinone scaffolds and sulfonamide rings, have been identified for their significance in medicinal and pharmaceutical applications. They are often found as core structural skeletons in several naturally occurring alkaloids, indicating their potential in drug discovery and development (Jagannadham et al., 2019).
Antimicrobial Activities
Specific derivatives of this compound have shown potent antimicrobial activities. For instance, certain monobactam analogs, developed from key intermediates similar to the compound , demonstrated strong activity against a variety of gram-negative bacteria. These compounds also exhibited excellent stability to β-lactamases, which is crucial for their efficacy as antimicrobials (Yamashita Haruo et al., 1988).
Antioxidant Properties
Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant properties. These include derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, which have shown significant radical scavenging activities and total reducing power, indicating their potential as antioxidants (Çetinkaya et al., 2012).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to this compound. These studies provide crucial insights into the chemical properties, structural configurations, and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Abosadiya et al., 2018).
Mechanism of Action
Target of Action
They can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
The 1,2,4-triazole ring is a common feature in many biologically active compounds and drugs. It can interact with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Without specific information about this compound, it’s hard to say which biochemical pathways it might affect. 1,2,4-triazoles have been found in a variety of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
Pharmacokinetics
The presence of the 1,2,4-triazole ring can improve these properties in drugs .
Result of Action
1,2,4-triazoles have shown a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Future Directions
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-4-25-14-7-6-12(8-15(14)26-5-2)16(22)21-9-13(10-21)27(23,24)17-19-18-11-20(17)3/h6-8,11,13H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIPXXIITWCSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)

amine](/img/structure/B2976547.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)




![2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2976557.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2976559.png)
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)

